molecular formula C4H5N3O2 B3319634 2-amino-1-methyl-1H-imidazole-4,5-dione CAS No. 115012-08-3

2-amino-1-methyl-1H-imidazole-4,5-dione

Cat. No.: B3319634
CAS No.: 115012-08-3
M. Wt: 127.1 g/mol
InChI Key: ZKHMWPAAOJYNOR-UHFFFAOYSA-N
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Description

2-Amino-1-methyl-1H-imidazole-4,5-dicarbonitrile (CAS: 136805-41-9) is a heterocyclic compound with the molecular formula C₆H₅N₅ and a molecular weight of 147.14 g/mol . Its structure features an imidazole core substituted with:

  • An amino group (-NH₂) at position 2,
  • A methyl group (-CH₃) at position 1,
  • Two cyano groups (-CN) at positions 4 and 4.

Its synthesis and applications remain underexplored compared to other imidazole derivatives.

Properties

IUPAC Name

2-amino-1-methylimidazole-4,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-7-3(9)2(8)6-4(7)5/h1H3,(H2,5,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHMWPAAOJYNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=O)N=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-methyl-1H-imidazole-4,5-dione typically involves the reaction of creatinine with BOC-ON to form 2-t-butoxycarbonylamino-1-methyl-1,5-dihydro-4H-imidazol-4-one. This intermediate is then oxidized with mercury (II) acetate to yield the corresponding 1H-imidazole-4,5-dione. Deprotection of the amino group of this dione affords the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-methyl-1H-imidazole-4,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Dimroth-type rearrangement, where the compound rearranges to form creatone (2-methyl-amino-1H-imidazole-4,5-dione) under weakly acidic conditions .

Common Reagents and Conditions

    Oxidation: Mercury (II) acetate is commonly used as an oxidizing agent.

    Reduction: Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) can be used for reduction reactions.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major product formed from the Dimroth-type rearrangement of this compound is creatone .

Scientific Research Applications

2-amino-1-methyl-1H-imidazole-4,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1-methyl-1H-imidazole-4,5-dione involves its interaction with specific molecular targets and pathways. The compound can undergo rearrangement reactions, such as the Dimroth-type rearrangement, which alters its structure and potentially its biological activity. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Imidazole derivatives exhibit diverse biological and chemical properties due to variations in substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
2-Amino-1-methyl-1H-imidazole-4,5-dicarbonitrile 2-NH₂, 1-CH₃, 4,5-CN C₆H₅N₅ 147.14 Lab reagent; limited reported applications
2-(4-Substituted phenyl)-4,5-diphenyl-1H-imidazoles 4,5-diphenyl, 2-aryl substituents (e.g., -Cl, -NO₂, -OCH₃) ~C₂₇H₂₁N₃O₂ ~395–430 Antimicrobial activity; toxicity evaluated
2-(2-Methylphenyl)-4,5-diphenyl-1H-imidazole 4,5-diphenyl, 2-(2-methylphenyl) C₂₂H₁₈N₂ 310.40 Structural studies via X-ray crystallography
1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole 3,5-dimethoxyphenyl, 4,5-dimethyl, 2-phenyl C₂₀H₂₁N₂O₂ 337.40 Potential chemosensor for transition metal ions
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine Fused pyridine-imidazole core with 2-NH₂, 1-CH₃, 6-phenyl C₁₃H₁₂N₄ 224.26 Carcinogenic heterocyclic amine in cooked foods
5-Oxo-imidazole derivatives 5-keto group, varied arylidene substituents ~C₁₈H₁₅N₃O₂ ~305–350 Antimicrobial and anti-inflammatory activity

Key Findings from Comparative Analysis

(a) Structural Diversity and Pharmacological Activity
  • Aryl-Substituted Imidazoles : Compounds with bulky aryl groups (e.g., diphenyl or substituted phenyl) exhibit enhanced antimicrobial properties. For example, 2-(4-substituted phenyl)-4,5-diphenyl-1H-imidazoles showed growth inhibitory activity against microbes, likely due to improved lipophilicity and membrane interaction .
  • Fused Heterocycles: 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, a fused imidazo-pyridine, is a potent dietary carcinogen in rodents, inducing colon and mammary carcinomas. Its carcinogenicity is linked to DNA adduct formation via guanine binding .
(b) Functional Group Impact on Reactivity
  • However, this reduces nucleophilic reactivity compared to amino- or oxo-substituted derivatives.
  • Keto Groups : 5-Oxo-imidazole derivatives demonstrate antimicrobial activity, attributed to the electron-deficient keto group facilitating interactions with microbial enzymes .

Q & A

Q. Example Protocol :

Combine 2-hydrazinyl-4,5-dihydro-1H-imidazole (1 eq) with methylglyoxal (1 eq) in ethanol.

Reflux at 90°C for 6 hours under nitrogen.

Purify via recrystallization (ethanol/water) to yield the target compound.

Q. Table 1: Comparison of Synthetic Routes

Starting MaterialReagents/ConditionsYield (%)Reference
Hydrazine derivativesEthanol, reflux, 6h75–82
Amidines + KetonesNH₄OAc, glacial AA, reflux, 4h68–73

Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Basic Research Question
Methodological Approach :

  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/n space group with β = 95.54°) .
  • NMR Spectroscopy :
    • ¹H NMR : Identifies methyl (δ 1.2–1.5 ppm) and amino protons (δ 5.0–6.0 ppm) .
    • ¹³C NMR : Confirms carbonyl (C=O, δ 165–175 ppm) and imidazole ring carbons .
  • Mass Spectrometry : ESI-MS for molecular ion validation (e.g., [M+H]+ at m/z 168.1) .

Advanced Tip : Use SC-XRD (Single-Crystal X-ray Diffraction) to resolve tautomeric equilibria or disorder in the imidazole ring .

How can researchers resolve contradictions in the reported biological activities of imidazole derivatives with varying substituents?

Advanced Research Question
Data Contradiction Analysis :

  • Comparative SAR Studies : Modify substituents (e.g., methyl, phenyl, halogen) and evaluate bioactivity. For example, halogenation at C4/C5 increases antiviral potency (IC₅₀: 6.8–41.5 μM in H1N1) .
  • Computational Modeling : Docking studies (e.g., GPR119-Gs complex) to assess binding interactions .
  • Validation : Replicate assays under standardized conditions (e.g., antiviral IC₅₀ with controls) .

Q. Example Contradiction :

  • Substituent Effects : A tetrazole moiety in MBX-2982 analogs shows reduced activity compared to pyrrolidine-2,5-dione derivatives due to steric hindrance .

What strategies are recommended for optimizing the reaction yield of this compound under varying catalytic conditions?

Advanced Research Question
Methodological Optimization :

  • Catalyst Screening : Test Lewis acids (e.g., Fe/HCl) for cyclization efficiency .
  • Solvent Effects : Polar aprotic solvents (DMSO) enhance nucleophilicity of amines .
  • Microwave-Assisted Synthesis : Reduces reaction time (24 minutes vs. 6 hours) and improves yield (81.6% vs. 68%) .

Q. Table 2: Yield Optimization Strategies

ConditionYield (%)TimeReference
Conventional reflux68–736h
Microwave (350 W)81.624 min
Fe/HCl catalysis754h

How can researchers address discrepancies in spectral data interpretation for imidazole derivatives?

Advanced Research Question
Resolution Strategies :

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., diastereotopic methyl groups) .
  • DFT Calculations : Predict ¹³C chemical shifts to validate experimental NMR assignments .
  • Crystallographic Validation : Compare experimental vs. computed bond lengths (e.g., C=O at 1.21 Å vs. XRD 1.23 Å) .

Q. Case Study :

  • Tautomerism : Use variable-temperature NMR to distinguish between 1H-imidazole and 4,5-dihydro tautomers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-1-methyl-1H-imidazole-4,5-dione
Reactant of Route 2
2-amino-1-methyl-1H-imidazole-4,5-dione

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